6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one
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Overview
Description
6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique furoquinoline structure, which includes methoxy groups and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone derivatives with suitable aldehydes or ketones in the presence of acid catalysts can lead to the formation of the furoquinoline core. Subsequent methoxylation steps introduce the methoxy groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with a different nitrogen position.
Furoquinoline: A broader class of compounds with similar core structures but varying substituents.
Uniqueness
6,8-Dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one is unique due to its specific substitution pattern and the presence of multiple methoxy groups.
Properties
IUPAC Name |
6,8-dimethoxy-9-(4-methoxyphenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-12-6-4-11(5-7-12)17-18-14(8-13(24-2)9-16(18)25-3)21-15-10-26-20(22)19(15)17/h4-9,17,21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLXLUSHEYDDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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